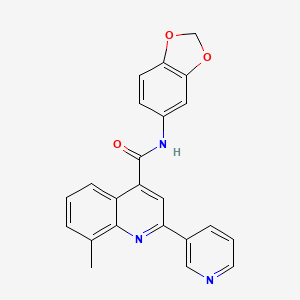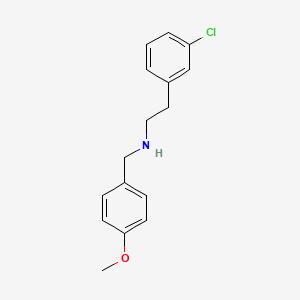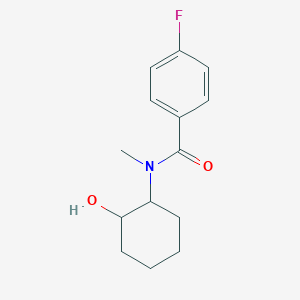
N-1,3-benzodioxol-5-yl-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
説明
N-1,3-benzodioxol-5-yl-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as BMQ, is a chemical compound that has been studied extensively in scientific research. BMQ belongs to the class of quinolinecarboxamides and has been found to possess a range of biochemical and physiological effects.
科学的研究の応用
Quinoline Derivatives in Scientific Research
Catalytic Applications
Quinoline derivatives have been employed in catalysis, demonstrating significant utility. For example, certain quinoline compounds have been used as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showing excellent enantioselectivities and high catalytic activities. These processes are crucial for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Sensing Applications
Quinoline derivatives have also found applications in the development of chemosensors. For instance, bisquinolinium pyridine-2,6-dicarboxamide receptors have been synthesized for fluorescent anion sensing in water, showcasing the ability to efficiently bind and detect various anions, including halide and nucleotide anions (Dorazco‐González et al., 2014).
Antimicrobial Activity
The antimicrobial activity of quinoxaline derivatives, closely related to quinolines, has been investigated, revealing their potential in combating bacterial and yeast strains. This research suggests new possibilities for antimicrobial chemotherapy, highlighting the compounds' low minimum inhibitory concentrations and their ability to completely eliminate bacterial strains in cellular viability tests (Vieira et al., 2014).
Anticancer Activity
Quinoline and its analogs have been extensively studied for their anticancer activities, demonstrating effective inhibition of various cancer targets, including tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. These findings underscore the versatility and potential of quinoline derivatives in cancer drug development (Solomon & Lee, 2011).
Inhibition of Drug Resistance Mechanisms
Certain quinoline derivatives have been shown to overcome cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity. This dual inhibitory action suggests their potential as multi-drug resistance-reversal agents, opening avenues for enhancing the efficacy of existing chemotherapy agents (Mudududdla et al., 2015).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-8-methyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-14-4-2-6-17-18(11-19(26-22(14)17)15-5-3-9-24-12-15)23(27)25-16-7-8-20-21(10-16)29-13-28-20/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMRQFSQUCLCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4624782.png)

![ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4624797.png)
![3-(3,4-dimethoxyphenyl)-6-ethyl-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4624805.png)
![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B4624816.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4624826.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4624831.png)
![2-methylpyrido[3'',2'':4',5']thieno[3',2':4,5][1,2,3]triazino[1,6-a]benzimidazole](/img/structure/B4624842.png)

![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4624853.png)

![6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4624868.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4624877.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4624885.png)